molecular formula C12H14N4O3 B12310348 3',4'-Dihydroxytrimethoprim CAS No. 71525-06-9

3',4'-Dihydroxytrimethoprim

Cat. No.: B12310348
CAS No.: 71525-06-9
M. Wt: 262.26 g/mol
InChI Key: WVHDIARSSOXGNW-UHFFFAOYSA-N
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Description

3’,4’-Dihydroxytrimethoprim: is a derivative of trimethoprim, a well-known antibiotic This compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions of the trimethoprim molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxytrimethoprim typically involves the modification of trimethoprim. One common method starts with the condensation of 3,4,5-trimethoxybenzaldehyde with aniline propionitrile, followed by cyclization with guanidine compounds . This process can be carried out under reflux conditions in an inert solvent, such as ethanol.

Industrial Production Methods: Industrial production of 3’,4’-Dihydroxytrimethoprim follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dihydroxytrimethoprim undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

Chemistry: 3’,4’-Dihydroxytrimethoprim is used as a starting material for the synthesis of various derivatives with potential antimicrobial properties. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria. This makes it a valuable tool in understanding bacterial resistance mechanisms .

Medicine: Although not widely used as a therapeutic agent, 3’,4’-Dihydroxytrimethoprim serves as a model compound for developing new antibiotics and studying drug interactions .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products .

Mechanism of Action

3’,4’-Dihydroxytrimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleic acids. By blocking this pathway, the compound prevents the synthesis of DNA and RNA, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

    Trimethoprim: The parent compound, widely used as an antibiotic.

    Pyrimethamine: Another antifolate compound used in the treatment of malaria.

    Methotrexate: A chemotherapeutic agent that also inhibits dihydrofolate reductase.

Uniqueness: 3’,4’-Dihydroxytrimethoprim is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which confer distinct chemical properties and potential for further functionalization. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

71525-06-9

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

5-[(2,4-diaminopyrimidin-5-yl)methyl]-3-methoxybenzene-1,2-diol

InChI

InChI=1S/C12H14N4O3/c1-19-9-4-6(3-8(17)10(9)18)2-7-5-15-12(14)16-11(7)13/h3-5,17-18H,2H2,1H3,(H4,13,14,15,16)

InChI Key

WVHDIARSSOXGNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)O)CC2=CN=C(N=C2N)N

Origin of Product

United States

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